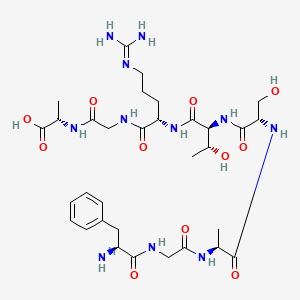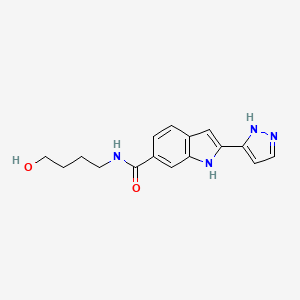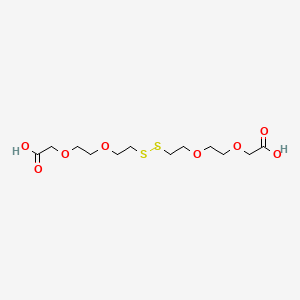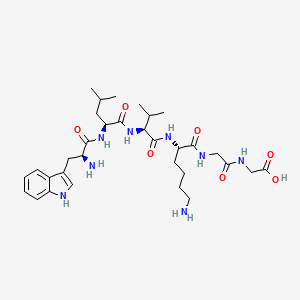![molecular formula C15H24O3 B14214655 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol CAS No. 823792-10-5](/img/structure/B14214655.png)
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is an organic compound with the molecular formula C15H24O3 It is characterized by the presence of an oxane ring, an enyne moiety, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be introduced through the reaction of a suitable diol with a dihydropyran derivative.
Enyne Formation: The enyne moiety is formed by coupling an alkyne with an alkene under specific conditions, such as using a palladium catalyst.
Hydroxyl Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enyne moiety can be reduced to form an alkene or alkane.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The enyne moiety may participate in electron transfer reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(Oxan-2-yloxy)decan-1-ol: Similar structure but lacks the enyne moiety.
10-(Oxan-2-yloxy)dec-1-en-6-yn-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol is unique due to its combination of an oxane ring, enyne moiety, and hydroxyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
823792-10-5 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
10-(oxan-2-yloxy)dec-1-en-6-yn-5-ol |
InChI |
InChI=1S/C15H24O3/c1-2-3-9-14(16)10-5-4-7-12-17-15-11-6-8-13-18-15/h2,14-16H,1,3-4,6-9,11-13H2 |
InChI-Schlüssel |
SBMWMTIMYDWZPG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C#CCCCOC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)

![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)


![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)


